4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethyl-2-(morpholin-4-yl)pyridine-3-carbonitrile is a chemical compound with the linear formula C12H15N3O . It has been studied for its reaction with N-acylhydrazines, resulting in two structural isomers .
Synthesis Analysis
The synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile has been developed and studied. The reaction of this compound with N-acylhydrazines has been carried out . The method for the synthesis of 2,3-dicyanopyridine involving conversion of derivatives of pyridine-2,3-dicarboxylic acid cannot be used for the preparation of alkyl-substituted pyridine-2,3-dicarbonitriles .Chemical Reactions Analysis
The reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines has been studied, resulting in two structural isomers . The reactions of 2,3-dicyanopyridines with N-nucleophiles, in particular, with amines, have hardly been studied .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Dithiolo[3,4-b]pyridines : A study by Dotsenko et al. (2015) explored the synthesis of 6-Amino-4-aryl-7-phenyl-3-(phenylamino)-4,7-dihydro-3Н-[1,2]dithiolo[3,4-b]pyridine-5-carbonitriles using arylmethylidenemalononitriles and dithiomalonic acid dianilide, with morpholine as a reactant. This research contributes to the development of new heterocyclic compounds (Dotsenko et al., 2015).
Reactions with Secondary Dialkylamines : Kalogirou and Koutentis (2014) investigated reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine, leading to various derivatives in high yields. This study provides insights into the reactivity of isothiazole derivatives (Kalogirou & Koutentis, 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties : Yadav and Kumar (2014) explored the corrosion inhibition properties of synthesized pyridine derivatives, including 4‐(4‐methoxyphenyl)‐5,6‐dimethyl‐2‐morpholinopyridine‐3‐carbonitrile, on N80 steel in HCl solution. Their findings are significant for understanding the application of these compounds in corrosion prevention (Yadav & Kumar, 2014).
Organic Chemistry and Reactions
Formation of 2-Pyridinyl-2-Oxazolines : Research by Segl′a and Jamnický (1993, 2000) focused on the formation of 2-pyridinyl-2-oxazolines through reactions involving pyridine-2-carbonitrile and various amino alcohols. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in organic synthesis (Segl′a & Jamnický, 1993), (Segl′a et al., 2000).
Synthesis of Pyridine Derivatives : The study by Cetina et al. (2010) involved synthesizing and analyzing the structural features of pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. This research adds to the knowledge of pyridine derivative synthesis and characterization (Cetina et al., 2010).
Novel Multicomponent Synthesis : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, highlighting the versatility of these compounds in complex organic synthesis (Rahmani et al., 2018).
Chemical Transformations Under Nucleophilic Conditions : Ibrahim and El-Gohary (2016) studied the chemical reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents, contributing to the understanding of the reactivity and potential applications of these carbonitriles (Ibrahim & El-Gohary, 2016).
Properties
IUPAC Name |
4,6-dimethyl-2-morpholin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(2)14-12(11(9)8-13)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTZBWBXBMVIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCOCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.